Ethyl 6-(chlorosulfonyl)nicotinate synthesis and properties
Ethyl 6-(chlorosulfonyl)nicotinate synthesis and properties
This technical guide details the synthesis, properties, and applications of Ethyl 6-(chlorosulfonyl)nicotinate (CAS: 1249304-48-0), a critical heteroaromatic building block used in the development of sulfonamide-based pharmaceuticals.
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
Ethyl 6-(chlorosulfonyl)nicotinate is a bifunctional pyridine derivative featuring an electrophilic sulfonyl chloride group at the C6 position and an ester moiety at the C3 position. This dual functionality makes it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) . The compound allows for sequential functionalization—rapid sulfonamide coupling followed by ester hydrolysis or amidation—enabling the construction of complex bioactive molecules such as kinase inhibitors and receptor antagonists. Due to the electron-deficient nature of the pyridine ring, the C6-sulfonyl chloride is highly reactive and prone to hydrolysis, requiring precise synthetic and handling protocols.
Chemical Profile
| Property | Specification |
| Chemical Name | Ethyl 6-(chlorosulfonyl)pyridine-3-carboxylate |
| CAS Number | 1249304-48-0 |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
| Appearance | Off-white to pale yellow solid (low melting point) or semi-solid oil |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |
| Storage | -20°C, under Argon/Nitrogen, strictly anhydrous |
| Stability | Moisture sensitive; prone to hydrolysis to sulfonic acid |
Synthesis Protocols
Two primary routes are established for the synthesis of heteroaromatic sulfonyl chlorides. Method A (Diazotization) is often preferred for laboratory scale to avoid the noxious odors associated with thiols, while Method B (Oxidative Chlorination) is scalable and high-yielding.
Method A: The Meerwein Sulfochlorination (From Amine)
This method utilizes ethyl 6-aminonicotinate as the starting material. It proceeds via the formation of a diazonium salt, which is then coupled with sulfur dioxide in the presence of a copper catalyst.[1]
Reagents:
-
Ethyl 6-aminonicotinate (1.0 equiv)
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Sodium Nitrite (NaNO₂, 1.2 equiv)
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Hydrochloric Acid (conc.[2] HCl) or Tetrafluoroboric Acid (HBF₄)
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Thionyl Chloride (SOCl₂) or SO₂ gas
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Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂) (catalytic)
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Glacial Acetic Acid
Protocol:
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Diazotization: Dissolve ethyl 6-aminonicotinate in a mixture of conc. HCl and acetic acid.[3] Cool to -5°C to 0°C . Dropwise add an aqueous solution of NaNO₂, maintaining the temperature below 0°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
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Preparation of SO₂ Mixture: In a separate vessel, saturate glacial acetic acid with SO₂ gas (bubbling) or react thionyl chloride with a stoichiometric amount of water to generate SO₂/HCl in situ. Add the copper catalyst (CuCl₂ · 2H₂O).[4]
-
Coupling: Slowly transfer the cold diazonium solution into the stirring SO₂/Cu mixture. The reaction will effervesce (N₂ release).
-
Workup: Once gas evolution ceases (approx. 1-2 hours), pour the mixture into ice water. The sulfonyl chloride product will precipitate or form an oil. Extract immediately with Dichloromethane (DCM).
-
Purification: Wash the organic layer with cold water and brine. Dry over anhydrous MgSO₄. Do not use chromatography on silica gel as the compound degrades; use immediately or recrystallize from dry hexanes/ether if solid.
Method B: Oxidative Chlorination (From Thiol)
This route converts ethyl 6-mercaptonicotinate (or its isothiouronium salt precursor) directly to the sulfonyl chloride using an oxidant in the presence of chloride ions.
Reagents:
-
Ethyl 6-mercaptonicotinate (1.0 equiv)
-
N-Chlorosuccinimide (NCS, 3.0 equiv) or Chlorine gas (Cl₂)
-
2M HCl (aq) / Acetonitrile (1:1 mixture)
Protocol:
-
Dissolution: Suspend the thiol substrate in a mixture of Acetonitrile and 2M HCl. Cool to 0°C .
-
Chlorination: Add NCS portion-wise over 20 minutes (exothermic). Alternatively, bubble Cl₂ gas through the solution until a persistent yellow-green color is observed.
-
Mechanism: The thiol is oxidized to the sulfenyl chloride (R-SCl), then to the sulfinic acid intermediate, and finally to the sulfonyl chloride (R-SO₂Cl).
-
Workup: Dilute with cold water and extract with Ethyl Acetate or DCM. Wash with saturated NaHCO₃ (cold) to remove excess acid. Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).
Synthesis Logic & Visualization
Figure 1: Dual synthetic pathways for Ethyl 6-(chlorosulfonyl)nicotinate. Method A (top) utilizes the Sandmeyer/Meerwein reaction, while Method B (bottom) utilizes oxidative chlorination.
Reactivity & Mechanism
The Pyridine Effect
The nitrogen atom in the pyridine ring is electron-withdrawing. Placing the sulfonyl chloride at the C6 position (ortho to the nitrogen) significantly increases the electrophilicity of the sulfur atom compared to benzenesulfonyl chloride.
-
Instability: The C6-sulfonyl chloride is highly susceptible to nucleophilic attack by water (hydrolysis). The resulting sulfonic acid is a "dead end" in synthesis as it cannot easily be re-activated.
-
Regioselectivity: In nucleophilic substitution reactions (e.g., with amines), the sulfonyl chloride reacts much faster than the ethyl ester at C3, allowing for selective sulfonamide formation without protecting the ester.
Sulfonamide Coupling Protocol
To synthesize a sulfonamide library:
-
Dissolve the amine (1.1 equiv) in anhydrous DCM or THF.
-
Add a non-nucleophilic base (e.g., DIPEA or Pyridine, 2.0 equiv).
-
Cool to 0°C .
-
Add a solution of Ethyl 6-(chlorosulfonyl)nicotinate (1.0 equiv) dropwise.
-
Critical Step: Monitor by TLC/LCMS immediately. The reaction is usually complete within 15-30 minutes. Quench with water immediately upon completion to prevent ester hydrolysis.
Figure 2: Reactivity profile. The pathway to the sulfonamide (green) is the desired therapeutic route; hydrolysis (red) is the primary degradation risk.
Safety & Handling
-
Corrosivity: Sulfonyl chlorides release HCl upon contact with moisture. Handle in a fume hood.
-
Pressure Hazard: The diazotization method releases nitrogen gas; ensure reaction vessels are vented.
-
Storage: Store in small aliquots in sealed vials under argon at -20°C. If the solid turns into a sticky gum, it has likely hydrolyzed and should be discarded or recrystallized.
Applications in Drug Development
This compound is a "privileged structure" precursor. The resulting pyridine-2-sulfonamide motif (using pyridine numbering) is found in various bioactive compounds, including:
-
H3 Receptor Antagonists: Used in cognitive disorder research.
-
Kinase Inhibitors: The pyridine nitrogen provides a hydrogen bond acceptor crucial for the ATP-binding pocket of kinases.
-
Nav1.7 Blockers: Investigated for pain management.
References
-
General Synthesis of Heteroaryl Sulfonyl Chlorides
- Title: A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides
- Source: The Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Diazotization (Meerwein)
- Title: Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (Discusses the mechanism of diazonium to sulfonyl chloride conversion).
- Source: Max Planck Society / ACS.
-
URL:[Link]
- Related Pyridine Sulfonyl Chloride Properties: Title: Efficient and Scalable Synthesis of Pyridine Sulfonamides. Source: Thieme Connect (Synlett).
-
Compound Specifics (Precursor/Analogues)
- Title: Ethyl 6-chloronicotinate (Precursor D
-
Source: Sigma-Aldrich.[5]
Sources
- 1. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Patents & Products — Garg Lab [garg.chem.ucla.edu]
